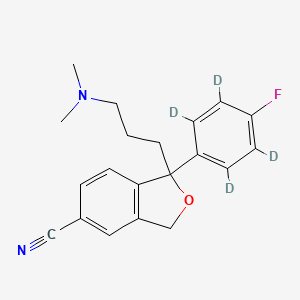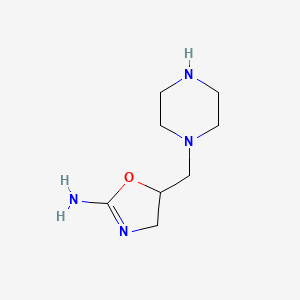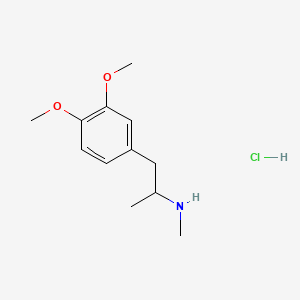
ケトメル酸 A 二ナトリウム塩
概要
科学的研究の応用
Chaetomellic Acid A Disodium Salt has several scientific research applications, including:
作用機序
ケトメリック酸A二ナトリウム塩の作用機序は、ファルネシル-タンパク質転移酵素の阻害剤としての役割に関係しています . この酵素は、タンパク質の翻訳後修飾、特に特定のタンパク質へのファルネシル基の付加において重要です。 この酵素を阻害することにより、ケトメリック酸A二ナトリウム塩はこれらのタンパク質の適切な機能を妨げ、潜在的に治療効果をもたらす可能性があります .
類似の化合物との比較
ケトメリック酸A二ナトリウム塩は、次のような他の類似の化合物と比較できます。
ケトメリック酸B: ファルネシル-タンパク質転移酵素の別の阻害剤ですが、構造特性が異なります.
ファルネシル二リン酸: ファルネシル-タンパク質転移酵素の天然基質であり、ケトメリック酸A二ナトリウム塩は、その阻害作用に似ています.
ケトメリック酸A二ナトリウム塩の独自性は、その特定の構造にあり、これにより、関連する他の酵素に影響を与えることなく、ファルネシル-タンパク質転移酵素の可逆的阻害剤として作用できます .
生化学分析
Biochemical Properties
Chaetomellic Acid A Disodium Salt plays a significant role in biochemical reactions. It acts as a potent inhibitor of farnesyl transferase in isolated enzyme assays . It is inactive in whole cells . The inhibition of farnesyltransferase is selective over geranylgeranyltransferase I and II . This compound interacts with enzymes such as farnesyl transferase, and its nature of interaction is inhibitory .
Cellular Effects
It is known that the compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chaetomellic Acid A Disodium Salt exerts its effects at the molecular level primarily through its inhibitory action on farnesyl transferase . This inhibition leads to changes in gene expression and impacts the function of RAS proteins, which are involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
It is known that the compound is a potent inhibitor of farnesyl transferase in isolated enzyme assays
Metabolic Pathways
Chaetomellic Acid A Disodium Salt is involved in the metabolic pathway of farnesylation, a type of protein prenylation . It interacts with the enzyme farnesyl transferase in this pathway .
準備方法
ケトメリック酸A二ナトリウム塩は、さまざまな方法で合成できます。 一般的な方法の1つは、ケトメリック酸と水酸化ナトリウムを反応させることです . もう1つの実用的な経路は、(Z)-3-(2,2-ジクロロプロパノイル)-2-ペンタデシリデン-1,3-チアзинаンの銅触媒によるラジカル環化に基づいています . この方法には次のものがあります。
- N-(3-ヒドロキシプロピル)パルミトアミドから出発して、中間体N-α-パークロロアシル-2-(Z)-アルキリデン-1,3-チアзинаンのワンポット調製。
- ラジカル環化生成物のケトメリック酸への2段階の円滑な変換。
- 中間体クロマトグラフィー精製工程は1つのみ .
化学反応の分析
ケトメリック酸A二ナトリウム塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。
還元: また、還元反応を受けることもありますが、特定の条件と試薬が必要です。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
ケトメリック酸A二ナトリウム塩は、次のようないくつかの科学研究アプリケーションを持っています。
類似化合物との比較
Chaetomellic Acid A Disodium Salt can be compared with other similar compounds, such as:
Chaetomellic Acid B: Another inhibitor of farnesyl-protein transferase, but with different structural properties.
Farnesyl Diphosphate: A natural substrate for farnesyl-protein transferase, which Chaetomellic Acid A Disodium Salt resembles in its inhibitory action.
The uniqueness of Chaetomellic Acid A Disodium Salt lies in its specific structure, which allows it to act as a reversible inhibitor of farnesyl-protein transferase without affecting other related enzymes .
特性
IUPAC Name |
disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFWCKPWWTJBB-LSSNYKSTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747307 | |
| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-35-6 | |
| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)






